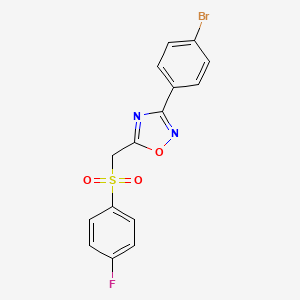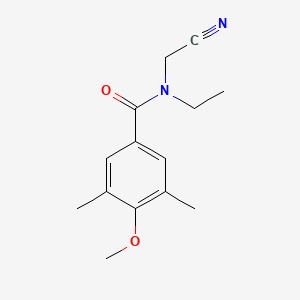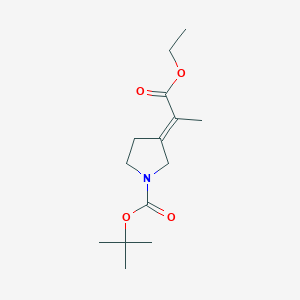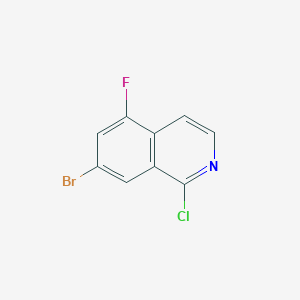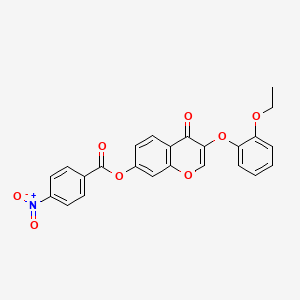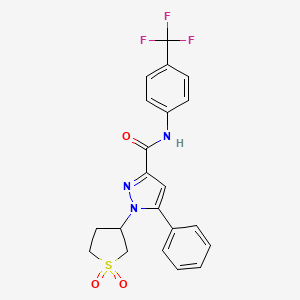
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,1-dioxidotetrahydrothiophen-3-yl group, a phenyl group, and a 4-(trifluoromethyl)phenyl group attached to a 1H-pyrazole-3-carboxamide core .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and crystal structure of pyrazole derivatives have been a subject of research due to their potential in various biological applications. Studies have focused on the synthesis methodologies, crystal structure determination, and Hirshfeld surface analysis to understand the molecular interactions and structural stability of these compounds. For example, the synthesis of pyrazole derivatives through the reaction of specific phenylpropenones with semicarbazide and their structural analysis using single-crystal X-ray diffraction studies illustrate the importance of understanding the molecular framework for potential applications in drug design and development (Prabhuswamy et al., 2016).
Biological Activities
- Pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, demonstrating the potential therapeutic applications of these compounds (Rahmouni et al., 2016).
- The synthesis of pyrazole derivatives and their evaluation for enzyme inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST) have been reported, indicating the potential of these compounds as enzyme inhibitors for therapeutic purposes (Cetin et al., 2021).
Antitubercular and Antibacterial Activities
- The development of new compounds with antitubercular and antibacterial activities is crucial in addressing drug resistance and finding effective treatments for infectious diseases. A study on the synthesis of carboxamide derivatives and their screening for antitubercular and antibacterial activities highlights the importance of chemical modifications in enhancing the therapeutic potential of pyrazole-based compounds (Bodige et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c22-21(23,24)15-6-8-16(9-7-15)25-20(28)18-12-19(14-4-2-1-3-5-14)27(26-18)17-10-11-31(29,30)13-17/h1-9,12,17H,10-11,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVJXADDTCJNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

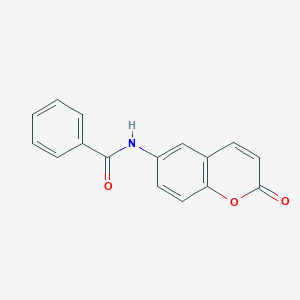

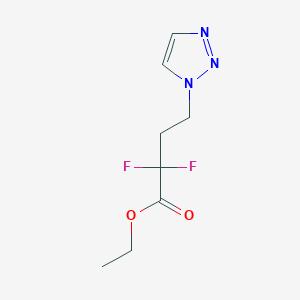

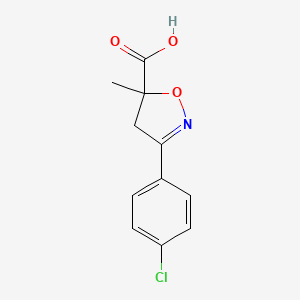
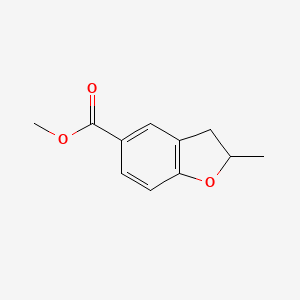
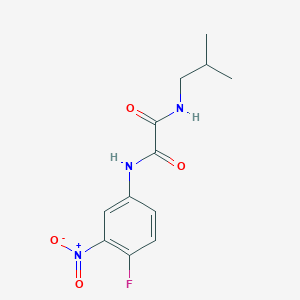
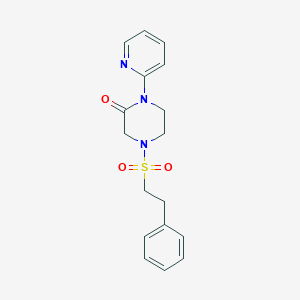
![[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid](/img/structure/B2823771.png)
